molecular formula C26H22ClN5O4S B2438148 N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE CAS No. 901736-31-0

N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE

Cat. No.: B2438148
CAS No.: 901736-31-0
M. Wt: 536
InChI Key: NJJZJPSSPLRVNV-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C26H22ClN5O4S and its molecular weight is 536. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(27)11-19(20)28-23(33)14-37-26-29-18-13-22(36-3)21(35-2)12-17(18)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJZJPSSPLRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20ClN5O4S
  • Molecular Weight : 473.9 g/mol
  • CAS Number : 902433-00-5

Research indicates that compounds containing the triazole and quinazoline moieties exhibit various biological activities. These include:

  • Anticonvulsant Activity :
    • Compounds with similar structures have been shown to possess anticonvulsant properties. For example, derivatives of 1,2,4-triazole have demonstrated efficacy in reducing seizure activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Specific compounds showed effective doses (ED50) ranging from 11.4 to 31.7 mg/kg in these tests .
  • Adenosine Receptor Antagonism :
    • Some triazoloquinazoline derivatives have been identified as potent antagonists of adenosine receptors (AR). For instance, certain analogs exhibited Ki values as low as 1.16 nm for the human A3 AR, indicating strong binding affinity and potential for therapeutic use in conditions like cancer and neurodegenerative diseases .
  • Antibacterial Activity :
    • Quinazoline derivatives have shown promising antibacterial effects against various strains of bacteria including Escherichia coli and Klebsiella pneumoniae. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity .

Anticonvulsant Studies

In a systematic review of triazole derivatives for anticonvulsant activity, several compounds were synthesized and tested. Among them:

  • The compound 1-(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole demonstrated significant anticonvulsant effects with an ED50 value of 30 mg/kg in the MES model .

Adenosine Receptor Studies

A study focusing on triazoloquinazolines revealed that certain derivatives acted as dual A1/A3 AR antagonists with promising selectivity profiles. This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial .

Antibacterial Efficacy

Research on quinazoline derivatives indicated that modifications to the structure could enhance antibacterial potency. For instance, specific substitutions led to increased activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity Type Compound ED50 (mg/kg) Mechanism
AnticonvulsantTriazole derivative11.4 - 31.7GABAergic system involvement
Adenosine Receptor AntagonistTriazoloquinazoline analogKi = 1.16 nmCompetitive inhibition at A3 AR
AntibacterialQuinazoline derivativeVariesInhibition of DNA synthesis

Scientific Research Applications

Research indicates that this compound exhibits notable antitumor and antimicrobial properties , making it a candidate for further investigation in cancer therapy and infectious disease treatment.

Antitumor Activity

Several studies have demonstrated the anticancer potential of compounds related to triazoloquinazolines. For instance:

  • Mechanisms of Action : Compounds with similar structures have been shown to inhibit tyrosine kinases and induce apoptosis in cancer cells. The sulfanyl group in the structure enhances its interaction with biological targets, potentially leading to selective cytotoxicity against tumor cells .
  • Case Studies : In vitro studies on human cancer cell lines (e.g., HCT-116 and MCF-7) have reported IC50 values indicating effective growth inhibition at low concentrations (ranging from 1.9 to 7.52 μg/mL) .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity . The presence of the triazole ring is often associated with enhanced interaction with microbial enzymes or DNA synthesis pathways.

Pharmacological Potential

Given its promising biological activities, N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide may have applications in:

  • Cancer Treatment : As a candidate for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.
  • Infectious Diseases : Potential use as an antimicrobial agent against resistant strains of bacteria or fungi.

Q & A

Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?

The synthesis typically involves refluxing intermediates (e.g., chloroacetyl chloride with aminophenyl derivatives) in triethylamine, followed by purification via recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) to confirm completion .

Q. Which spectroscopic methods are critical for characterizing the compound’s structure and purity?

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for structural confirmation, while mass spectrometry (MS) verifies molecular weight. Purity is assessed via melting point analysis and HPLC retention times .

Q. What purification techniques are recommended post-synthesis?

Recrystallization using solvent systems like ethanol-DMF or pet-ether effectively removes impurities. Filtration and drying under vacuum ensure high yields (>90%) .

Q. How should the compound be stored to maintain stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest degradation <5% over six months under these conditions (general best practices).

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields compared to traditional one-variable-at-a-time (OVAT) approaches?

Bayesian optimization uses probabilistic models to efficiently explore multidimensional parameter spaces (e.g., temperature, solvent ratios). This method reduces experimental iterations by >40% while achieving >15% higher yields than OVAT .

Q. What experimental design (DoE) strategies resolve contradictions in biological activity data across studies?

Central composite design (CCD) or factorial DoE isolates variables (e.g., substituent electronic effects, steric hindrance) that influence bioactivity. For example, adjusting methoxy group positioning can modulate receptor binding affinity by 2–3 orders of magnitude .

Q. How can machine learning accelerate ligand design for derivatives of this compound?

High-throughput synthesis combined with neural networks predicts structure-activity relationships (SAR). For triazoloquinazoline derivatives, ML models trained on 500+ analogs achieved 85% accuracy in predicting IC₅₀ values .

Q. What strategies enhance regioselective modifications of the triazoloquinazoline core?

Flow chemistry enables precise control of reaction kinetics, reducing side products. For example, microfluidic reactors achieve >90% regioselectivity in sulfanylacetamide coupling by optimizing residence time and temperature gradients .

Q. How do solvent polarity and catalyst loading influence the formation of byproducts during synthesis?

Polar aprotic solvents (e.g., DMF) increase nucleophilic substitution rates, while excess triethylamine (≥1.5 eq.) minimizes chloroacetyl chloride hydrolysis. DOE studies show 10% catalyst loading reduces dimerization byproducts from 12% to <2% .

Q. What computational methods validate the compound’s binding mode in target proteins?

Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions with active sites. For example, the phenylsulfanyl group exhibits π-π stacking with kinase ATP pockets, validated via free-energy perturbation calculations .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. enzymatic assays) and apply statistical tools like ANOVA to identify outliers .
  • Interdisciplinary Integration : Combine flow synthesis (for scalability) with computational screening to prioritize derivatives for biological testing .

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